

The Role of K145 in Modulating Sphingosine-1-Phosphate Signaling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	K145
Cat. No.:	B560086

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphingosine-1-phosphate (S1P) is a critical signaling sphingolipid involved in a myriad of cellular processes, including proliferation, survival, migration, and inflammation. The intracellular levels of S1P are primarily regulated by the enzymatic activity of sphingosine kinases (SphK), of which two isoforms, SphK1 and SphK2, have been identified. Dysregulation of the SphK/S1P signaling axis has been implicated in the pathogenesis of numerous diseases, most notably cancer. This has rendered the components of this pathway, particularly the sphingosine kinases, as attractive targets for therapeutic intervention. **K145**, a thiazolidine-2,4-dione derivative, has emerged as a selective inhibitor of Sphingosine Kinase 2 (SphK2). This technical guide provides an in-depth overview of the **K145** inhibitor, its mechanism of action, and its impact on S1P signaling, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Introduction to Sphingosine-1-Phosphate (S1P) Signaling

Sphingolipids, once considered mere structural components of cell membranes, are now recognized as a class of bioactive molecules with profound signaling roles.^[1] The balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) acts as a cellular "rheostat," determining cell fate.^[2] S1P is generated through the phosphorylation of

sphingosine, a reaction catalyzed by sphingosine kinases (SphKs).[3][4] There are two main isoforms of this enzyme, SphK1 and SphK2, which differ in their subcellular localization and, to some extent, their biological functions.[5]

Once synthesized, S1P can act intracellularly or be secreted to activate a family of five G protein-coupled receptors (GPCRs), designated S1P1-5, on the cell surface.[3][6] This extracellular signaling cascade influences a wide array of physiological and pathological processes, including immune cell trafficking, angiogenesis, and vascular permeability.[7]

K145: A Selective Sphingosine Kinase 2 (SphK2) Inhibitor

K145 is a cell-permeable and orally bioavailable small molecule that has been identified as a selective, substrate-competitive inhibitor of SphK2.[8][9][10] Its selectivity for SphK2 over SphK1 and other kinases makes it a valuable tool for dissecting the specific roles of SphK2 in cellular signaling and disease.[11]

Mechanism of Action

K145 exerts its inhibitory effect by competing with the natural substrate, sphingosine, for the active site of SphK2.[9] This inhibition leads to a decrease in the intracellular production of S1P, thereby shifting the sphingolipid rheostat towards ceramide-induced apoptosis in cancer cells. [9] Furthermore, inhibition of SphK2 by **K145** has been shown to suppress downstream signaling pathways, notably the ERK and Akt pathways, which are crucial for cell proliferation and survival.[8][12]

Quantitative Data

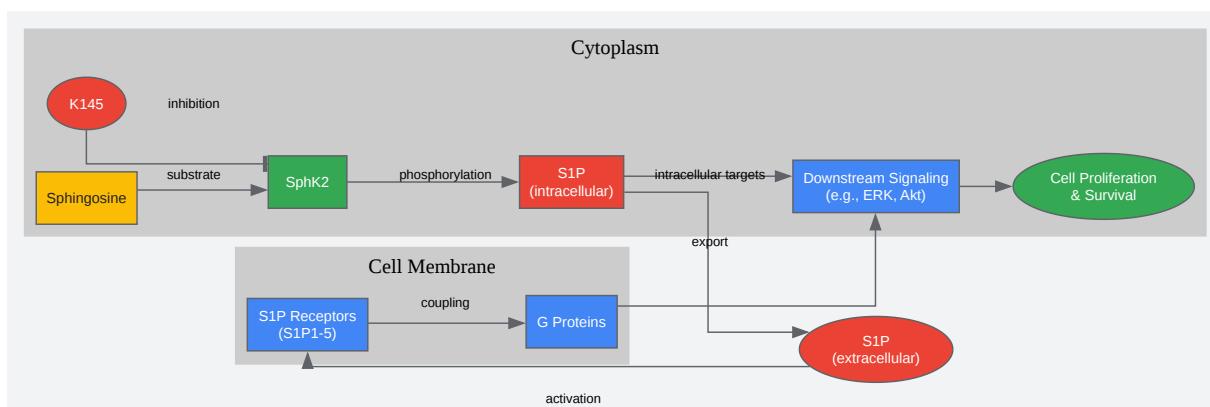
The following tables summarize the key quantitative parameters of the **K145** inhibitor based on available literature.

Table 1: In Vitro Inhibitory Activity of **K145**

Parameter	Value	Enzyme	Assay Conditions	Reference
IC ₅₀	4.3 μM	Human SphK2	Biochemical assay	[9][11]
K _i	6.4 μM	Human SphK2	Biochemical assay	[9][11]
Selectivity	Inactive against SphK1 and other protein kinases	Human SphK1, other kinases	Up to 10 μM	[11]

Table 2: Cellular Effects of **K145** in U937 Human Leukemia Cells

Effect	Concentration	Time	Observation	Reference
Growth Inhibition	0-10 μM	24-72 hours	Concentration-dependent inhibition	[11]
Apoptosis Induction	10 μM	24 hours	Significant induction of apoptosis	[11]
Downstream Signaling	4-8 μM	3 hours	Decreased phosphorylation of ERK and Akt	[11]
S1P Level Suppression	Not specified	Not specified	Suppression of intracellular S1P levels	[8][12]

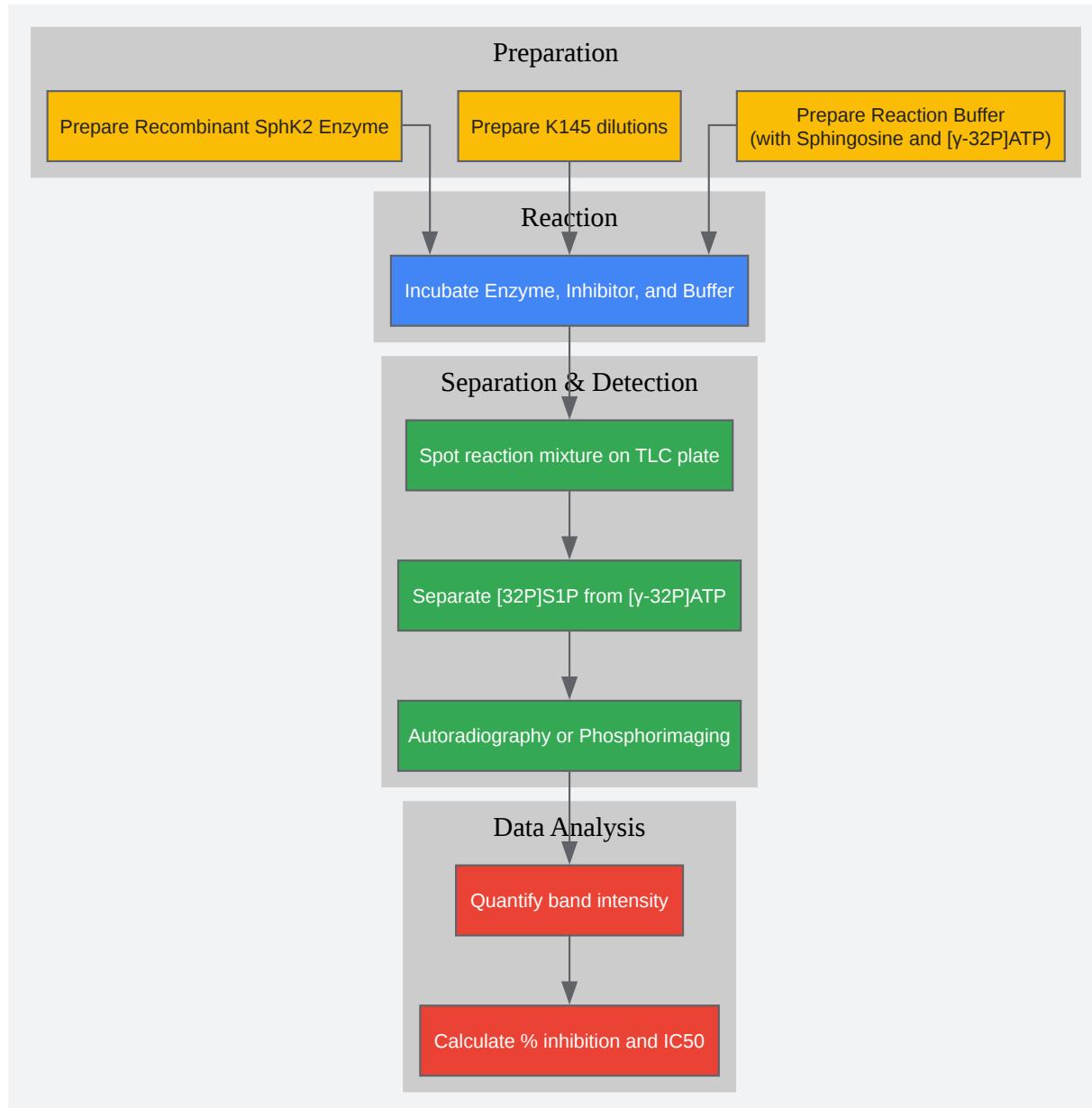

Table 3: In Vivo Efficacy of **K145** in a U937 Xenograft Mouse Model

Administration Route	Dosage	Treatment Duration	Outcome	Reference
Oral Gavage	50 mg/kg daily	15 days	Significant inhibition of tumor growth	[11]
Intraperitoneal	Not specified	Not specified	Significant inhibition of tumor growth	[8][12]

Signaling Pathways and Experimental Workflows

Sphingosine-1-Phosphate Signaling Pathway and K145 Inhibition

The following diagram illustrates the canonical S1P signaling pathway and the point of intervention for the **K145** inhibitor.



[Click to download full resolution via product page](#)

Caption: S1P signaling pathway and the inhibitory action of **K145** on SphK2.

Experimental Workflow: Sphingosine Kinase Activity Assay

This diagram outlines a typical workflow for assessing the inhibitory activity of **K145** on SphK2.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. SPHINGOSINE KINASE TYPE 1 INHIBITION REVEALS RAPID TURNOVER OF CIRCULATING SPHINGOSINE 1-PHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. uniprot.org [uniprot.org]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. academic.oup.com [academic.oup.com]
- 7. The sphingosine kinase 2 inhibitors ABC294640 and K145 elevate (dihydro)sphingosine 1-phosphate levels in various cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPHK2 - Wikipedia [en.wikipedia.org]
- 9. What are SPHK2 inhibitors and how do they work? [synapse.patsnap.com]
- 10. Growth-rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Role of K145 in Modulating Sphingosine-1-Phosphate Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b560086#k145-inhibitor-and-sphingosine-1-phosphate-signaling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com